molecular formula C9H6N2O2S B13449476 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid CAS No. 1286777-22-7

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Cat. No.: B13449476
CAS No.: 1286777-22-7
M. Wt: 206.22 g/mol
InChI Key: GPJLXYWPAQLOLB-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a high-purity heterocyclic compound with the molecular formula C9H6N2O2S and a molecular weight of 206.22 g/mol. It serves as a versatile and valuable building block in organic synthesis, particularly for constructing more complex molecular architectures in medicinal chemistry and materials science. The compound features a pyrazine core, an electron-deficient nitrogen-containing heterocycle, substituted with a carboxylic acid group at position 2 and a thiophen-3-yl moiety at position 5. The thiophene ring introduces sulfur-based aromaticity and can enhance π-conjugation, influencing the electronic properties of the molecule. This compound is a key synthetic intermediate for the development of novel bioactive molecules. Pyrazine-carboxamide derivatives are extensively investigated for their pharmaceutical potential, exhibiting a broad spectrum of activities including antimycobacterial, antiviral, anticancer, and anti-inflammatory properties. The carboxylic acid functional group allows for further derivatization, most commonly into amide linkages, which are prevalent in many pharmacologically active agents. It can be condensed with various amines to produce amide derivatives, a class of compounds known to show promise in drug discovery efforts against diseases like tuberculosis. Furthermore, the structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and nonlinear optical (NLO) materials, due to the extended π-conjugation possible between the thiophene and pyrazine rings. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

1286777-22-7

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

5-thiophen-3-ylpyrazine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-4-10-7(3-11-8)6-1-2-14-5-6/h1-5H,(H,12,13)

InChI Key

GPJLXYWPAQLOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

While direct literature on 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is limited, analogous pyrazine carboxylic acids (such as 5-methylpyrazine-2-carboxylic acid) have been synthesized via condensation of aldehydes with o-diaminobenzene derivatives, followed by oxidation and decarboxylation steps.

  • Example: A patented method for 5-methylpyrazine-2-carboxylic acid involves cyclization of pyruvic aldehyde with o-phenylenediamine in the presence of sodium pyrosulfite catalyst at 30–90 °C for 0.5–2 hours to form a benzopyrazine intermediate. This is followed by oxidation with inorganic oxidants at 60–105 °C, acidification, decarboxylation with sulfuric acid at 30–130 °C, and extraction with butanone to yield the carboxylic acid with purity >99%.

Although this exact method is for a methyl-substituted pyrazine acid, it provides a conceptual framework for preparing substituted pyrazine carboxylic acids, potentially adaptable for thiophene substitution.

Suzuki Cross-Coupling Reaction

A more direct and widely applied method to prepare 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves the Suzuki cross-coupling reaction:

  • Step 1: Synthesis of 5-bromopyrazine-2-carboxylic acid or its amide derivative as the coupling partner.
  • Step 2: Coupling with 3-thiopheneboronic acid or its pinacol ester in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base such as potassium phosphate in solvents like 1,4-dioxane.

This method is supported by research where pyrazine derivatives bearing bromine at the 5-position were coupled with various aryl and heteroaryl boronic acids, including thiophene derivatives, yielding the corresponding 5-(heteroaryl)pyrazine-2-carboxamides or acids in moderate to good yields (37–75%).

Step Reagents/Conditions Outcome Yield (%)
1 Pyrazin-2-amine + 5-bromothiophene-2-carboxylic acid, TiCl4, pyridine Formation of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate ~75
2 Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane, aryl/heteroaryl boronic acid (3-thiopheneboronic acid) Suzuki coupling to 5-(Thiophen-3-yl)pyrazine-2-carboxamide derivatives 37–72

The amide intermediate can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Alternative Synthetic Routes

  • Amidation followed by hydrolysis: Starting from 5-bromopyrazine-2-carboxylic acid, formation of amide derivatives with pyrazinyl amines followed by Suzuki coupling and subsequent hydrolysis to carboxylic acid.
  • Direct lithiation and carboxylation: Lithiation at the 5-position of pyrazine followed by reaction with carbon dioxide to introduce the carboxyl group, then coupling with thiophene derivatives. This is less commonly reported due to regioselectivity challenges.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Condensation/Oxidation Uses inexpensive starting materials; scalable Multi-step, requires careful control of conditions ~70–80 (for analogs) Adaptable but not specific for thiophene substitution
Suzuki Cross-Coupling High selectivity; modular; mild conditions Requires palladium catalyst; cost of boronic acids 37–75 Most direct and versatile for thiophene substitution
Lithiation/Carboxylation Direct functionalization Regioselectivity issues; harsh conditions Variable Less common, more experimental

Experimental Considerations and Optimization

  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are standard for Suzuki coupling.
  • Bases: Potassium phosphate or carbonate bases facilitate the coupling.
  • Solvents: 1,4-dioxane or mixtures with water are typical.
  • Temperature: Reactions usually proceed at 80–100 °C.
  • Purification: Column chromatography or recrystallization from suitable solvents.

Summary Table of Key Preparation Data

Compound Starting Materials Reaction Type Catalyst/Conditions Yield (%) Reference
5-(Thiophen-3-yl)pyrazine-2-carboxamide 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + 3-thiopheneboronic acid Suzuki coupling Pd(PPh3)4, K3PO4, 1,4-dioxane, 80 °C 37–72
5-methylpyrazine-2-carboxylic acid (analog) Pyruvic aldehyde + o-phenylenediamine Cyclization, oxidation, decarboxylation Sodium pyrosulfite, inorganic oxidant, H2SO4 ~75

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the binding of NADPH to Mycobacterium tuberculosis Fatty Acid Synthase I, thereby exerting antimicrobial effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Key Structural Variations :

Compound Name Pyrazine Substituents Amide/Urea Substituents Key Biological Activity (IC$_{50}$ or MIC)
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid Thiophen-3-yl at C5, COOH at C2 None (parent structure) Under investigation (structural analog data)
Sorafenib analog 6c 4-Bromophenyl-ureido-phenoxy Cyclopentylamide Cytostatic: IC$_{50}$ 0.6–0.9 μM (HepG2, HeLa, A549)
Sorafenib analog 6h 4-Chloro-3-CF$_3$-phenyl-ureido-phenoxy Cyclopentylamide Cytostatic: IC$_{50}$ 0.9–7.5 μM; cytotoxic to fibroblasts
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide tert-Butyl (C5), Cl (C6) 4-Methylthiazole Antifungal: MIC 31.25 μmol/mL (Trichophyton mentagrophytes)
5-Chloro-N-(2-hydroxyphenyl)pyrazine-2-carboxamide Cl (C5) 2-Hydroxyphenyl Antimycobacterial: Moderate activity (54% inhibition vs. M. tuberculosis)

Structural-Activity Relationships (SAR) :

  • Thiophene vs. In contrast, bromophenyl (6c) or chloro-trifluoromethylphenyl (6h) groups in sorafenib analogs improve target affinity (e.g., c-Raf inhibition) but increase cytotoxicity .
  • Carboxylic Acid vs. Amide/Urea Linkers: The free carboxylic acid in 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid allows for ionization at physiological pH, favoring solubility. Amide/urea derivatives (e.g., 6c, 6h) enhance membrane permeability and target engagement, as seen in their nanomolar cytostatic activity .
  • Pyrazine Ring Substitutions : tert-Butyl and chloro groups at C5/C6 (e.g., compound 8 ) increase steric bulk and lipophilicity, improving antifungal activity but reducing solubility.

Key Challenges :

  • Thiophene incorporation requires precise regioselectivity to avoid isomers.
  • Urea/amide derivatives (e.g., 6c, 6h) demand multi-step purifications due to polar intermediates .

Pharmacological and Toxicological Profiles

Compound Cancer Cell Activity Normal Cell Toxicity Other Activities
5-(Thiophen-3-yl)pyrazine-2-carboxylic acid Not fully characterized Low (predicted from analogs) Potential antiviral (viroporin inhibition)
6c IC$_{50}$ 0.6–0.9 μM IC$_{50}$ >100 μM (fibroblasts) c-Raf-independent cytostasis
6h IC$_{50}$ 0.9–7.5 μM IC$_{50}$ ~10 μM (fibroblasts) c-Raf inhibition (similar to sorafenib)
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide N/A N/A Photosynthesis inhibition: IC$_{50}$ 41.9 μmol/L

Key Observations :

  • The thiophene derivative’s low cytotoxicity (predicted) contrasts with 6h’s fibroblast toxicity, highlighting the impact of urea substituents on selectivity.

Biological Activity

5-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features both a thiophene ring and a pyrazine ring, which contribute to its unique chemical reactivity. The molecular formula is C9H7N2O2SC_9H_7N_2O_2S, with a molecular weight of 206.22 g/mol. The structural characteristics allow for diverse interactions with biological targets, potentially modulating enzyme activity or receptor functions.

Antimicrobial Properties

Research indicates that 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains using the agar well diffusion method. The compound demonstrated a marked inhibition of microbial growth, suggesting its potential as a therapeutic agent against infections .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer research. It has been noted for its ability to disrupt critical interactions in cancer cell signaling pathways. For instance, studies have indicated that similar compounds can inhibit the transactivation response RNA-binding protein (TRBP), which is involved in microRNA biosynthesis linked to various cancers .

Synthesis Methods

The synthesis of 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid typically involves several steps, including condensation reactions with appropriate reagents such as TiCl4 and various coupling agents. The following table summarizes common synthetic pathways:

StepReaction TypeReagents
1CondensationPyrazin-2-amine + 5-bromothiophene-2-carboxylic acid
2CouplingT3P (propyl phosphonic anhydride)
3PurificationLC-MS, H1NMR, FT-IR for characterization

These methods facilitate the efficient production of the compound in both laboratory and industrial settings .

Case Studies and Research Findings

Several studies have focused on the biological activity of derivatives related to 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid. For example:

  • Antimicrobial Evaluation : A series of pyrazine derivatives were synthesized and evaluated for their antimicrobial properties. One derivative exhibited the highest activity against specific bacterial strains, suggesting that structural modifications can enhance bioactivity .
  • Molecular Docking Studies : Molecular docking studies have shown that various derivatives of pyrazine compounds can effectively inhibit enzymes like GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis. This inhibition correlates with their observed antibacterial activities .

Q & A

Basic: What are the standard synthetic routes for 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with thiophene-containing precursors. A common approach is the condensation reaction between pyrazine-2-carboxylic acid chloride and 3-thiopheneboronic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water .

  • Key variables :
    • Catalyst loading : Higher Pd concentrations (1–2 mol%) improve coupling efficiency but may increase impurities.
    • Temperature : Reactions are typically run at 80–100°C for 12–24 hours. Lower temperatures (<60°C) result in incomplete conversion.
    • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product, with yields ranging from 45% to 68% .

Advanced: How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerized species?

Answer:
Byproduct formation often arises from competing nucleophilic substitution or π-π stacking interactions. Optimization strategies include:

  • Protecting group strategy : Temporarily protecting the pyrazine nitrogen with a tert-butoxycarbonyl (Boc) group to direct thiophene coupling to the C5 position .
  • Solvent polarity : Using polar aprotic solvents (e.g., DMF) reduces dimerization by disrupting π-π interactions.
  • Catalyst screening : Employing Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) enhances regioselectivity for the thiophen-3-yl substitution .
  • Post-synthesis analysis : LC-MS or ¹H NMR (e.g., monitoring aromatic proton shifts at δ 8.2–8.5 ppm) identifies regioisomeric impurities, guiding iterative refinement .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR :
    • Thiophene protons appear as a multiplet at δ 7.2–7.4 ppm, while pyrazine protons resonate at δ 8.3–8.6 ppm.
    • Carboxylic acid protons (if unmodified) show broad signals at δ 12–13 ppm .
  • FT-IR : Confirms the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • High-resolution MS : Exact mass (calculated for C₉H₆N₂O₂S: [M+H]⁺ = 223.0278) validates molecular composition .

Advanced: What mechanisms underlie its reported bioactivity (e.g., enzyme inhibition)?

Answer:
The compound’s bioactivity is attributed to:

  • Electron-deficient pyrazine ring : Acts as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Thiophene sulfur : Participates in hydrophobic interactions with enzyme active sites (e.g., in anti-inflammatory assays, IC₅₀ values of ~5–10 µM have been observed) .
  • Carboxylic acid moiety : Enhances solubility and enables salt formation with basic residues (e.g., arginine/lysine in target proteins). Computational docking (AutoDock Vina) predicts binding energies of −8.2 to −9.5 kcal/mol for COX-2 .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often stem from:

  • Purity variations : Impurities ≥5% (e.g., unreacted pyrazine precursors) can skew bioassay results. Validate purity via HPLC (≥95% area under the curve) .
  • Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity.
  • Assay conditions : Compare protocols for cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme sources (recombinant vs. tissue-extracted). Meta-analysis of IC₅₀ values across studies can identify outliers .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in airtight, light-resistant vials to prevent degradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Long-term stability : Periodic ¹H NMR checks (every 6 months) monitor decomposition (e.g., new peaks near δ 1.2 ppm suggest esterification) .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Maestro or MOE to simulate binding to targets like COX-2. Focus on the pyrazine-thiophene scaffold’s orientation in the hydrophobic pocket.
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ constants) with activity data to design analogs.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD values <2 Å indicate robust target engagement .

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